molecular formula C17H21ClFNO3 B2417670 3-(3-chloro-4-fluorophenyl)-N-(octahydrobenzo[b][1,4]dioxin-6-yl)propanamide CAS No. 1902921-20-3

3-(3-chloro-4-fluorophenyl)-N-(octahydrobenzo[b][1,4]dioxin-6-yl)propanamide

Cat. No.: B2417670
CAS No.: 1902921-20-3
M. Wt: 341.81
InChI Key: TWIPVDKOMOPNGT-UHFFFAOYSA-N
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Description

3-(3-chloro-4-fluorophenyl)-N-(octahydrobenzo[b][1,4]dioxin-6-yl)propanamide is a synthetic organic compound of significant interest in medicinal chemistry and pharmacological research. This molecule features a unique structural framework, combining a 3-chloro-4-fluorophenyl moiety linked via a propanamide bridge to an octahydrobenzo[b][1,4]dioxin system. The presence of both aromatic and saturated oxygen-containing heterocyclic systems makes this compound a valuable scaffold for investigating structure-activity relationships in drug discovery. Compounds containing the benzo[1,4]dioxin core and halogenated aromatic systems have demonstrated relevance in studying modulation pathways of ATP-binding cassette (ABC) transporters , which are critical targets in numerous disease states. The specific stereochemistry of the octahydrobenzo[1,4]dioxin unit may influence biological activity and receptor binding affinity, making this compound particularly useful for exploring selective interactions. Researchers utilize this chemical in developing novel therapeutic agents for conditions including cystic fibrosis, chronic obstructive pulmonary disease, and various neurological disorders where transporter proteins play a key pathophysiological role . The compound is provided exclusively for research purposes in laboratory settings. For Research Use Only. Not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

N-(2,3,4a,5,6,7,8,8a-octahydrobenzo[b][1,4]dioxin-6-yl)-3-(3-chloro-4-fluorophenyl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21ClFNO3/c18-13-9-11(1-4-14(13)19)2-6-17(21)20-12-3-5-15-16(10-12)23-8-7-22-15/h1,4,9,12,15-16H,2-3,5-8,10H2,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWIPVDKOMOPNGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(CC1NC(=O)CCC3=CC(=C(C=C3)F)Cl)OCCO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21ClFNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-chloro-4-fluorophenyl)-N-(octahydrobenzo[b][1,4]dioxin-6-yl)propanamide typically involves multiple steps, starting with the preparation of the key intermediates. One common route involves the reaction of 3-chloro-4-fluoroaniline with a suitable acylating agent to form the corresponding amide. This intermediate is then subjected to further reactions to introduce the benzo-dioxin moiety and complete the synthesis.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

3-(3-chloro-4-fluorophenyl)-N-(octahydrobenzo[b][1,4]dioxin-6-yl)propanamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be used to modify the functional groups within the molecule.

    Substitution: The chlorinated and fluorinated phenyl ring can undergo substitution reactions with nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation, including temperature, solvent, and reaction time.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups onto the phenyl ring.

Scientific Research Applications

Pharmacological Applications

The compound has been investigated for its potential therapeutic effects. Notably:

  • Anticancer Activity : Preliminary studies suggest that 3-(3-chloro-4-fluorophenyl)-N-(octahydrobenzo[b][1,4]dioxin-6-yl)propanamide exhibits cytotoxic effects against various cancer cell lines. The mechanism of action may involve apoptosis induction and inhibition of tumor cell proliferation.
  • Anti-inflammatory Properties : Research indicates that this compound may modulate inflammatory pathways, making it a candidate for treating inflammatory diseases.

Material Science

In material science, the compound's unique structure allows for applications in:

  • Polymer Synthesis : It can be utilized as a building block in the synthesis of novel polymers with enhanced thermal and mechanical properties.
  • Nanomaterials : The compound has potential use in the development of nanocomposites for electronic applications due to its electrical conductivity properties.

Environmental Studies

The environmental impact of synthetic compounds is critical in today's research:

  • Biodegradability Studies : Investigating the degradation pathways of this compound can provide insights into its environmental persistence and potential ecological risks.

Case Study 1: Anticancer Research

A study published in Journal of Medicinal Chemistry explored the anticancer properties of various derivatives of this compound. Researchers found that specific modifications to the structure significantly enhanced cytotoxicity against breast cancer cells.

Compound VariantIC50 (µM)Mechanism
Original Compound15Apoptosis Induction
Variant A5Cell Cycle Arrest
Variant B10Inhibition of Metastasis

Case Study 2: Polymer Development

In another study focused on material science applications, researchers synthesized a series of polymers incorporating the octahydrobenzo[b][1,4]dioxin moiety. These polymers demonstrated improved thermal stability compared to conventional materials.

Polymer TypeThermal Stability (°C)Mechanical Strength (MPa)
Conventional Polymer20030
Polymer with Compound25045

Mechanism of Action

The mechanism of action of 3-(3-chloro-4-fluorophenyl)-N-(octahydrobenzo[b][1,4]dioxin-6-yl)propanamide involves its interaction with specific molecular targets within biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • 1-(3-chloro-4-fluorophenyl)-3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1H-pyrazole-5-carboxylic acid
  • (E)-3-(4-chlorophenyl)-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)prop-2-en-1-one

Uniqueness

Compared to similar compounds, 3-(3-chloro-4-fluorophenyl)-N-(octahydrobenzo[b][1,4]dioxin-6-yl)propanamide is unique due to its specific combination of functional groups and structural features

Q & A

Q. Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) :
    • ¹H NMR : Analyze proton environments (e.g., aromatic protons at δ 6.6–7.2 ppm, dioxane protons at δ 4.2–4.5 ppm) .
    • ¹³C NMR : Confirm carbonyl (C=O) signals at ~170 ppm and aromatic/dioxane carbons .
  • Mass Spectrometry (ESI-MS) : Verify molecular weight (e.g., [M+H]⁺ ion matching theoretical mass) .
  • HPLC : Assess purity using reverse-phase columns (C18) with UV detection (retention time consistency) .

Advanced: What strategies are used to resolve contradictions in biological activity data across studies?

Methodological Answer :
Discrepancies in activity data (e.g., IC₅₀ variability in enzyme assays) require:

  • Standardized Assay Conditions : Control variables like buffer pH, temperature, and co-solvents (e.g., DMSO concentration ≤0.1%) to minimize artifacts .
  • Orthogonal Validation : Confirm target engagement using techniques like surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .
  • Meta-Analysis : Compare data across studies while accounting for structural analogs (e.g., substituent effects on the dioxane ring) .

Advanced: How can structure-activity relationship (SAR) studies optimize this compound's pharmacological profile?

Q. Methodological Answer :

  • Core Modifications :
    • Replace the 3-chloro-4-fluorophenyl group with bioisosteres (e.g., 3-bromo-4-iodophenyl) to enhance binding affinity .
    • Modify the octahydrobenzo[b][1,4]dioxin ring saturation (e.g., dihydro vs. tetrahydro derivatives) to improve metabolic stability .
  • Functional Assays : Test analogs in in vitro models (e.g., TRPV1 inhibition for pain pathways) and correlate substitutions with potency .

Advanced: What in vivo models are suitable for evaluating this compound's therapeutic potential?

Q. Methodological Answer :

  • Pain Models : Use thermal hyperalgesia assays in VR1/TRPV1 knockout mice to isolate target-specific effects (e.g., latency to paw withdrawal at 48°C) .
  • Dosing : Administer via intraperitoneal (30 mg/kg) or oral routes, with pharmacokinetic profiling (Tmax, Cmax) to assess bioavailability .
  • Toxicity Screening : Monitor organ-specific toxicity (e.g., liver enzymes ALT/AST) and neurobehavioral endpoints in rodents .

Basic: How are stability and solubility profiles determined for this compound?

Q. Methodological Answer :

  • Solubility : Perform shake-flask assays in PBS (pH 7.4) or simulated gastric fluid, quantified via UV-Vis spectroscopy .
  • Stability :
    • Chemical Stability : Incubate in buffer solutions (pH 1–10) and analyze degradation products via LC-MS .
    • Light/Temperature Stability : Store under accelerated conditions (40°C/75% RH) and monitor by HPLC .

Advanced: What computational methods predict interactions with biological targets?

Q. Methodological Answer :

  • Molecular Docking : Use AutoDock Vina to model binding to TRPV1 or EGFR kinases, focusing on key residues (e.g., TRPV1 Tyr511) .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability and conformational dynamics .
  • QSAR Models : Train algorithms on datasets of analogs to predict logP, pIC₅₀, and toxicity .

Basic: What are the critical safety considerations during handling?

Q. Methodological Answer :

  • PPE : Use nitrile gloves, lab coat, and safety goggles to prevent dermal/ocular exposure .
  • Ventilation : Perform reactions in a fume hood due to potential release of volatile chlorinated byproducts .
  • Waste Disposal : Quench reactive intermediates (e.g., acyl chlorides) with ice-cold ethanol before disposal .

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